molecular formula C16H23NO3S B2893420 N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1396710-92-1

N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2893420
CAS No.: 1396710-92-1
M. Wt: 309.42
InChI Key: ULWBTGSQUUMYRL-UHFFFAOYSA-N
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Description

N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group with a hydroxyl substitution, a tetrahydronaphthalene moiety, and a sulfonamide functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl and tetrahydronaphthalene intermediates. The hydroxylation of cyclohexane can be achieved through catalytic oxidation, while the tetrahydronaphthalene moiety can be synthesized via hydrogenation of naphthalene. The final step involves the sulfonation of the tetrahydronaphthalene intermediate followed by the coupling with the hydroxylated cyclohexylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation, efficient catalysts for oxidation, and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, primary amines, and substituted sulfonamides .

Scientific Research Applications

N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
  • N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonate
  • N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-phosphonate

Uniqueness

N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and sulfonamide groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c18-15-7-3-6-14(11-15)17-21(19,20)16-9-8-12-4-1-2-5-13(12)10-16/h8-10,14-15,17-18H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWBTGSQUUMYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3CCCC(C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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